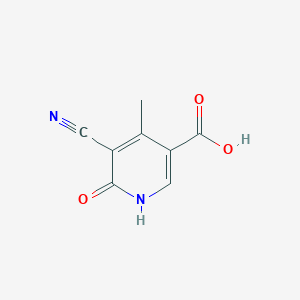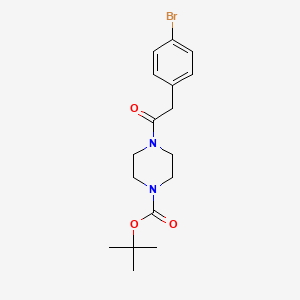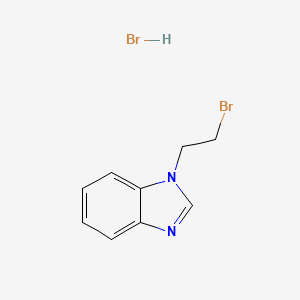
3,3-Bis(bromomethyl)-1-tosylazetidine
Übersicht
Beschreibung
3,3-Bis(bromomethyl)oxetane is a research chemical used in the preparation of tetrahydrofuran/thiolane derivatives . It’s important to note that the structure and properties of 3,3-Bis(bromomethyl)-1-tosylazetidine could be different.
Synthesis Analysis
The synthesis of similar compounds, such as 3,3-Bis(bromomethyl)oxetane, involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula. For example, 3,3-Bis(bromomethyl)oxetane has a molecular formula of C5H8Br2O .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3,3-Bis(bromomethyl)oxetane include a density of 1.9±0.1 g/cm3, boiling point of 249.4±25.0 °C at 760 mmHg, and a molecular weight of 243.924 Da .Wissenschaftliche Forschungsanwendungen
Hyperbranched Polyelectrolytes
3,3-Bis(bromomethyl)-1-tosylazetidine and similar bromomethyl compounds have been used in the synthesis of hyperbranched polyelectrolytes. These compounds, such as 3,5-bis(bromomethyl)pyridine, are valuable in polymer chemistry for creating complex structures with unique physical and chemical properties. The synthesis process involves poly(N-alkylation) and has been studied for its kinetic aspects, providing insights into the reactivity and structural characteristics of these polyelectrolytes (Monmoton et al., 2008).
Boron-Containing Bis(Heteroaryl) Motifs
Bromomethyl acyl boronate linchpin, a reagent related to 3,3-bis(bromomethyl) compounds, is used in the assembly of novel bis(heteroaryl) motifs. This method has enabled the creation of boron-containing bis(heteroaryl) units with high thermal stability, which are important in the development of new materials and chemical entities (Adachi et al., 2015).
Prespacer Glycosides in Glycoconjugate Chemistry
Dibromoisobutyl (DIB) glycosides, related to bromomethyl compounds, have been explored in glycoconjugate chemistry. These compounds are used for synthesizing neoglycolipids, neoglycoproteins, and neoglycoparticles, demonstrating the versatility of bromomethyl derivatives in the synthesis of complex biological molecules (Magnusson et al., 1990).
Fluorescent Styryl Dyes
Bis(bromomethyl)-derivatives have been utilized in the synthesis of new types of fluorescent styryl dyes. These dyes, derived from compounds like 2,3-bis(bromomethyl)-5,6-dicyanopyrazine, show strong fluorescence and are significant in the development of electroluminescent devices (Jaung et al., 1997).
Tetrathiafulvalene Derivatives
Bis(bromomethyl)TTFs have been used as precursors in synthesizing cycloadducts of tetrathiafulvalene (TTF) derivatives. These compounds have applications in organic electronics, demonstrating the importance of bromomethyl derivatives in creating advanced electronic materials (Gautier et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3-bis(bromomethyl)-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2S/c1-10-2-4-11(5-3-10)18(16,17)15-8-12(6-13,7-14)9-15/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQDNRYTTAIWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718468 | |
| Record name | 3,3-Bis(bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041026-61-2 | |
| Record name | 3,3-Bis(bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(bromomethyl)-1-(4-methylbenzenesulfonyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)




![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)


![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)
